molecular formula C10H14ClNO2 B2688306 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride CAS No. 14603-95-3

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

Cat. No. B2688306
CAS RN: 14603-95-3
M. Wt: 215.68
InChI Key: KKRHZNOGXJPKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 180182-02-9 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 2-methyl-3-phenyl-beta-alanine hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 215.68 .

Scientific Research Applications

Asymmetric Syntheses

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is used in asymmetric syntheses. A study demonstrated its preparation from enantiopure α-hydroxy-β-amino esters, including the synthesis of both diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid (Davies et al., 2013).

Coordination Chemistry

This compound is significant in coordination chemistry, particularly in its interaction with palladium(II). A study explored the 1H NMR spectra of 2-aminooxypropanoic acid, its methyl ester, and their hydrochlorides in relation to palladium(II) coordination (Warnke & Trojanowska, 1993).

Synthesis of Amino Acid Ester Isocyanates

It is also used in the synthesis of amino acid ester isocyanates. A research focused on synthesizing Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, emphasizing its role in various organic syntheses (Tsai et al., 2003).

Optical Resolution and Chiral Discrimination

Optical resolution and chiral discrimination are other important applications. Research has been conducted on the preparation of optically active forms of 2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions (Shiraiwa et al., 2006).

Synthesis of Enantiomerically Pure Compounds

The compound is integral in the synthesis of enantiomerically pure compounds. One study described the synthesis of enantiomerically pure isomers using a stereodivergent synthetic route (Avenoza et al., 2000).

Thermodynamic Properties in Aqueous Medium

Exploring the thermodynamic properties of amino acids in aqueous mediums, including 2-amino-2-methyl-3-phenylpropanoic acid, is crucial for understanding protein stabilization mechanisms. This was examined in a study focusing on the density and speed of sound of this compound in various aqueous solutions (Pal & Chauhan, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHZNOGXJPKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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